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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

Technical Support Center: Fluorescent Red
Mega 480
Welcome to the technical support center for Fluorescent Red Mega 480. This guide is

designed to assist researchers, scientists, and drug development professionals in achieving

optimal performance with this unique fluorescent dye. Here you will find frequently asked

questions (FAQs) and detailed troubleshooting guides to address common issues encountered

during experiments.

Frequently Asked Questions (FAQs)
Q1: What is Fluorescent Red Mega 480 and what are its key spectral properties?

Fluorescent Red Mega 480 is a fluorescent dye specifically designed for multicolor imaging

techniques.[1][2][3] Its most notable characteristic is an extremely large Stokes shift, which is

the difference between its maximum excitation and emission wavelengths.[1][4] This feature

allows for greater flexibility in multicolor experiments by minimizing spectral overlap.

Quantitative Data Summary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1257686?utm_src=pdf-interest
https://www.benchchem.com/product/b1257686?utm_src=pdf-body
https://www.benchchem.com/product/b1257686?utm_src=pdf-body
https://www.benchchem.com/product/b1257686?utm_src=pdf-body
https://www.medchemexpress.com/fluorescent-red-mega-480.html
https://www.sigmaaldrich.com/SG/en/product/sigma/41087
https://www.scbt.com/p/fluorescent-red-mega-480-540528-00-5
https://www.medchemexpress.com/fluorescent-red-mega-480.html
https://file.medchemexpress.eu/batch_PDF/HY-D1497/Fluorescent-Red-Mega-480-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Excitation Maximum (λex)
~526 nm (in 0.1 M phosphate

buffer, pH 7.0)
[2]

Emission Maximum (λem)
~640 nm (in 0.1 M phosphate

buffer, pH 7.0)
[2]

Stokes Shift >100 nm [1][4]

Molecular Formula C₂₆H₃₀N₂O₇S [3]

CAS Number 540528-00-5 [2][3]

Form Powder [2]

Q2: How should I store and handle Fluorescent Red Mega 480?

For optimal stability, Fluorescent Red Mega 480 powder should be stored at 2-8°C, protected

from light.[2] Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the

solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-

thaw cycles.[5] Always protect solutions of the dye from light to prevent photobleaching.[5]

Q3: What are the main advantages of the large Stokes shift of this dye?

The large Stokes shift of Fluorescent Red Mega 480 offers several advantages in

fluorescence microscopy:

Reduced Spectral Overlap: In multicolor experiments, the large separation between its

excitation and emission spectra minimizes bleed-through into adjacent channels, simplifying

experimental design and data analysis.

Simplified Filter Selection: It can be excited by common laser lines used for other

fluorophores (e.g., the 488 nm or 514 nm argon-ion laser lines), while its red emission is

well-separated, allowing for easier detection with standard filter sets.[2]

Minimized Self-Quenching: Dyes with large Stokes shifts are often less prone to self-

quenching at higher concentrations.
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Q4: Which laser lines and filter sets are compatible with Fluorescent Red Mega 480?

Given its broad excitation spectrum, Fluorescent Red Mega 480 is well-suited for excitation by

argon-ion lasers (488 nm or 514 nm) or other short-wavelength light sources.[2] For detection,

a standard long-pass filter, such as one that transmits light above 600 nm, would be

appropriate to capture its red emission.

Q5: Can Fluorescent Red Mega 480 be used for live-cell imaging?

Yes, Fluorescent Red Mega 480 can be used for live-cell imaging, but as with any fluorescent

probe, it is crucial to optimize experimental conditions to minimize potential cytotoxicity.[6] It is

recommended to use the lowest possible dye concentration and light exposure to avoid cellular

damage.[6][7] Always include appropriate controls to assess cell health and viability during live-

cell imaging experiments.[6][8]

Troubleshooting Guides
This section provides solutions to common problems you may encounter when using

Fluorescent Red Mega 480.
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Potential Cause Recommended Solution

Incorrect Microscope Settings

Ensure you are using the correct filter sets for

the dye's excitation and emission wavelengths.

Check that the light source is on and the shutter

is open.[9]

Low Antibody Concentration

Titrate your primary and secondary antibodies to

determine the optimal concentration that

provides a strong signal.[5][9]

Photobleaching

Minimize the sample's exposure to excitation

light.[10] Use an anti-fade mounting medium for

fixed samples.[10][11]

Damaged Antigen Epitope

Over-fixation can mask or damage the antigen.

Try reducing the fixation time or using a different

fixation method.[12]

Poor Permeabilization (for intracellular targets)

If your target is intracellular, ensure adequate

permeabilization. Increase the incubation time

with the permeabilization buffer or try a different

detergent.[13]

Problem 2: High Background Fluorescence
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Potential Cause Recommended Solution

Autofluorescence

Check for fluorescence in an unstained control

sample. If present, you can try to reduce it by

treating the sample with a quenching solution

like sodium borohydride or Sudan Black B.[9]

[14]

Antibody Concentration Too High

Using too much primary or secondary antibody

can lead to non-specific binding. Titrate your

antibodies to find the lowest concentration that

still gives a specific signal.[9]

Insufficient Blocking

Increase the blocking incubation time (e.g., to 1

hour) or try a different blocking agent, such as

serum from the same species as the secondary

antibody.[5][9]

Inadequate Washing

Increase the number and duration of wash steps

to more effectively remove unbound antibodies.

[5][9]

Non-specific Secondary Antibody Binding

Run a secondary antibody-only control to check

for non-specific binding.[9] Consider using a

pre-adsorbed secondary antibody.[5]

Problem 3: Rapid Photobleaching
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Potential Cause Recommended Solution

High Light Intensity

Reduce the intensity of the excitation light to the

lowest level that still provides a sufficient signal-

to-noise ratio.[7][11] Use neutral density filters if

available.[15]

Long Exposure Times

Use the shortest possible exposure time when

acquiring images.[11] For live-cell imaging,

balance exposure time with light intensity to

minimize phototoxicity.[7]

Absence of Anti-fade Reagents

For fixed samples, always use a commercially

available anti-fade mounting medium such as

ProLong Gold or VECTASHIELD.[10][11]

Oxygen-Mediated Damage

Anti-fade reagents work by scavenging oxygen,

which contributes to photobleaching.[11] Ensure

your mounting medium is fresh and properly

applied.

Fluorophore Choice

While Fluorescent Red Mega 480 is designed

for good performance, some fluorophores are

inherently more photostable than others.[15] If

photobleaching is severe and cannot be

mitigated, consider a more photostable dye for

very long imaging sessions.

Experimental Protocols
Protocol 1: Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for indirect immunofluorescence staining in cultured

cells.

Cell Culture and Fixation:

Culture cells on sterile glass coverslips until they reach the desired confluency.
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Wash the cells briefly with Phosphate-Buffered Saline (PBS).

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

If the target protein is intracellular, incubate the cells with a permeabilization buffer (e.g.,

0.1% Triton X-100 in PBS) for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin and 5% normal

goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody

binding.[5]

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer to its predetermined optimal

concentration.

Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at

room temperature in a humidified chamber.

Washing:

Wash the cells three times with PBS for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation:

Dilute the secondary antibody conjugated to Fluorescent Red Mega 480 in the blocking

buffer. Protect the antibody from light.
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Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a

dark, humidified chamber.

Final Washes and Mounting:

Wash the cells three times with PBS for 5 minutes each in the dark.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.[11]

Seal the edges of the coverslip with nail polish and let it dry.

Imaging:

Visualize the sample using a fluorescence microscope equipped with appropriate filters for

Fluorescent Red Mega 480 (e.g., excitation at 488 nm, emission >600 nm).

Protocol 2: Live-Cell Imaging

This protocol provides a basic guideline for labeling and imaging live cells.

Dye Preparation:

Prepare a stock solution of Fluorescent Red Mega 480 (if using a reactive form of the

dye for labeling a specific molecule) in high-quality anhydrous DMSO.

On the day of the experiment, dilute the stock solution to the desired final concentration in

a suitable imaging medium (e.g., phenol red-free medium). The optimal concentration

should be determined empirically, starting with a low concentration range (e.g., 100 nM - 1

µM).

Cell Labeling:

Culture cells on imaging-quality glass-bottom dishes or chamber slides.

Replace the culture medium with the pre-warmed labeling medium containing

Fluorescent Red Mega 480.
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Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. Incubation times may

need optimization.

Washing:

Gently wash the cells two to three times with pre-warmed imaging medium to remove any

unbound dye. This step is crucial for reducing background fluorescence.

Imaging:

Image the cells on a microscope equipped with an environmental chamber to maintain

physiological conditions (37°C, 5% CO₂).

Use the lowest possible laser power and exposure time to minimize phototoxicity and

photobleaching.[7]

Acquire images at desired time intervals to monitor dynamic cellular processes.

Visualizations
Below are diagrams to illustrate key workflows and concepts related to the use of Fluorescent
Red Mega 480.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing
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